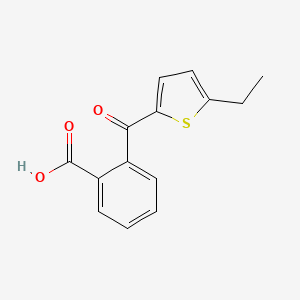
6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where the quinazoline derivative reacts with 2-pyrrolidin-1-ylethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinazoline derivatives.
Substitution: The methoxy groups and the pyrrolidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-4-(2-piperidin-1-ylethylamino)-1H-quinazoline-2-thione: Similar structure with a piperidine moiety instead of pyrrolidine.
6,7-Dimethoxy-4-(2-morpholin-1-ylethylamino)-1H-quinazoline-2-thione: Contains a morpholine group instead of pyrrolidine.
6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-one: Similar structure but with a carbonyl group instead of a thione.
Uniqueness
6,7-Dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thione group, in particular, can influence its interaction with biological targets and its overall stability.
Propiedades
Número CAS |
902503-26-8 |
|---|---|
Fórmula molecular |
C16H22N4O2S |
Peso molecular |
334.44 |
Nombre IUPAC |
6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H22N4O2S/c1-21-13-9-11-12(10-14(13)22-2)18-16(23)19-15(11)17-5-8-20-6-3-4-7-20/h9-10H,3-8H2,1-2H3,(H2,17,18,19,23) |
Clave InChI |
XCKGSCPUENCGLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCN3CCCC3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)
![3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2747911.png)


![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2747915.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)



![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
![ethyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2747932.png)
